

A Spectroscopic Comparison of 4-(4-Methoxyphenoxy)benzaldehyde and Its Precursors

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Compound of Interest

Compound Name:	4-(4-Methoxyphenoxy)benzaldehyde
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In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of the aromatic aldehyde, **4-(4-methoxyphenoxy)benzaldehyde**, with its readily available precursors, 4-fluorobenzaldehyde and 4-methoxyphenol. Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a clear analysis of the key spectral changes that signify the successful synthesis of the target molecule. This information is crucial for researchers in organic synthesis and medicinal chemistry for reaction monitoring, structural confirmation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(4-methoxyphenoxy)benzaldehyde** and its precursors. This quantitative data provides a direct comparison of the distinct spectral features of each compound.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) in ppm
4-(4-Methoxyphenoxy)benzaldehyde	9.90 (s, 1H, -CHO), 7.81-7.83 (m, 2H, Ar-H), 6.99-7.05 (m, 4H, Ar-H), 6.92-6.95 (m, 2H, Ar-H), 3.83 (s, 3H, -OCH ₃)[1]
4-Fluorobenzaldehyde	9.97 (s, 1H, -CHO), 7.92 (dd, J =8.8, 5.5 Hz, 2H, Ar-H), 7.26 (t, J =8.8 Hz, 2H, Ar-H)
4-Methoxyphenol	8.8 (s, 1H, -OH), 6.78 (d, J =9.1 Hz, 2H, Ar-H), 6.72 (d, J =9.1 Hz, 2H, Ar-H), 3.73 (s, 3H, -OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) in ppm
4-(4-Methoxyphenoxy)benzaldehyde	190.9 (-CHO), 164.2 (C-O), 157.0 (C-O), 148.3 (C-O), 132.1 (Ar-CH), 131.0 (Ar-C), 122.0 (Ar-CH), 116.9 (Ar-CH), 115.3 (Ar-CH), 55.8 (-OCH ₃)[1]
4-Fluorobenzaldehyde	190.4 (d, J =2.0 Hz, -CHO), 166.4 (d, J =256.0 Hz, C-F), 132.9 (d, J =3.0 Hz, Ar-C), 132.2 (d, J =10.0 Hz, Ar-CH), 116.4 (d, J =22.0 Hz, Ar-CH)
4-Methoxyphenol	153.5 (C-O), 149.9 (C-O), 116.3 (Ar-CH), 114.9 (Ar-CH), 55.8 (-OCH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
4-(4-Methoxyphenoxy)benzaldehyde	3005 (w, C-H str), 2965 (w, C-H str), 2835 (w, C-H str), 2745 (w, C-H str, aldehyde), 1680 (s, C=O str, aldehyde), 1595 (m, C=C str), 1575 (s, C=C str), 1495 (s, C=C str), 1230 (s, C-O str, ether)[1]
4-Fluorobenzaldehyde	3070 (w, C-H str), 2860 (w, C-H str, aldehyde), 2760 (w, C-H str, aldehyde), 1705 (s, C=O str, aldehyde), 1600 (s, C=C str), 1235 (s, C-F str)
4-Methoxyphenol	3350 (br, O-H str), 3050 (w, C-H str), 2950 (m, C-H str), 1510 (s, C=C str), 1230 (s, C-O str, ether), 1035 (s, C-O str, alcohol)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	λ _{max} (nm)	Solvent
4-(4-Methoxyphenoxy)benzaldehyde	~290, ~220	Methanol
4-Fluorobenzaldehyde	247	Not Specified
4-Methoxyphenol	222, 282[2]	Acidic Mobile Phase[2]

Experimental Protocols

Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

The synthesis of **4-(4-methoxyphenoxy)benzaldehyde** is achieved via a nucleophilic aromatic substitution reaction.[1][3][4] In a typical procedure, equimolar amounts of 4-fluorobenzaldehyde and 4-methoxyphenol are dissolved in dimethyl sulfoxide (DMSO).[4] An excess of a base, such as potassium carbonate, is added to the mixture.[4] The reaction mixture is then heated, for instance, to 140°C for 45 minutes.[4] After cooling to room temperature, the product is isolated by precipitation upon addition of water. The crude product

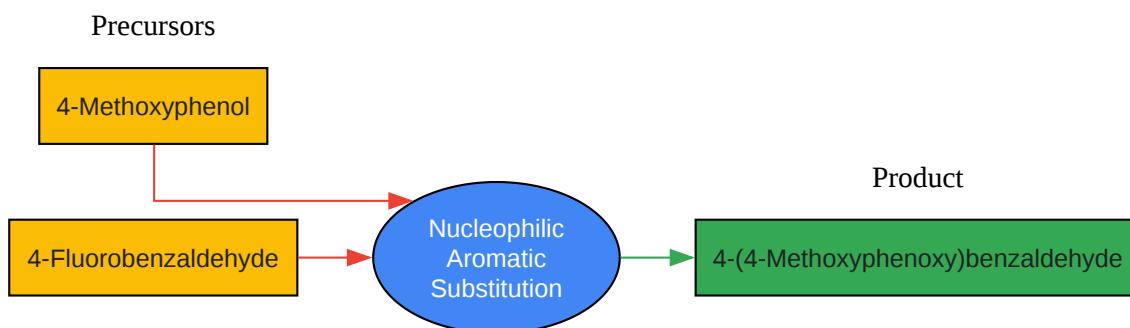
can be further purified by recrystallization from a suitable solvent like n-heptane to yield pale yellow crystals.[4]

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- **UV-Vis Spectroscopy:** UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

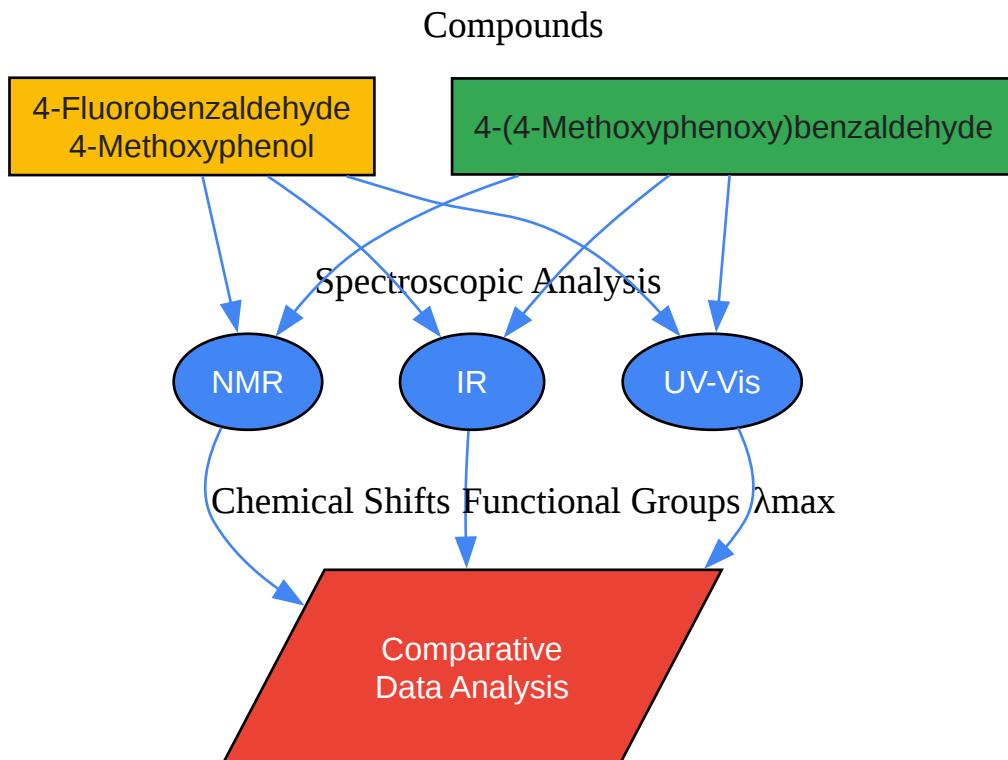
Visualizing the Synthesis and Analysis

To further clarify the relationships between the compounds and the analytical process, the following diagrams are provided.



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Caption: Synthetic pathway for **4-(4-methoxyphenoxy)benzaldehyde**.

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Caption: Workflow for spectroscopic comparison of precursors and product.

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